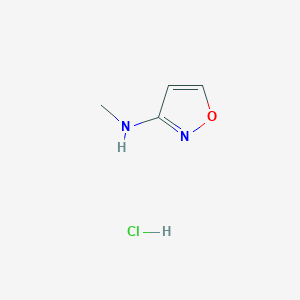

Isoxazol-3-YL-methylamine hydrochloride

Description

Contextual Significance of the Isoxazole (B147169) Heterocycle in Chemical and Biological Sciences

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in chemical and biological sciences. nih.govresearchgate.net Its significance stems from its versatile chemical nature and its presence in a wide array of biologically active molecules. nih.govijpca.org The unique arrangement of heteroatoms in the isoxazole ring imparts specific electronic properties, making it a valuable component in the design of therapeutic agents. rsc.org The isoxazole nucleus is known to participate in various non-covalent interactions, which is crucial for the binding of small molecules to biological targets. rsc.org

The incorporation of the isoxazole ring into molecular structures can significantly influence their physicochemical properties, such as stability, solubility, and bioavailability. rsc.org This has led to its widespread use in the development of compounds with a broad spectrum of pharmacological activities. nih.govnih.gov Research has consistently demonstrated the presence of the isoxazole core in compounds exhibiting anticancer, antimicrobial (including antibacterial and antifungal), anti-inflammatory, antiviral, and anticonvulsant properties. nih.govscholarsresearchlibrary.comresearchgate.net

Historical Development and Evolution of Isoxazole-Containing Compounds in Academic Research

The history of isoxazole chemistry dates back to the late 19th century, with early investigations laying the groundwork for understanding its fundamental properties and reactivity. Over the decades, the field has evolved significantly, driven by the continuous discovery of new synthetic methodologies and the identification of isoxazole-containing compounds with potent biological activities. nih.gov

Early research focused on the fundamental synthesis and characterization of the isoxazole ring. A significant advancement in the field was the development of 1,3-dipolar cycloaddition reactions, which provided a versatile and efficient method for the construction of the isoxazole core. nih.gov This synthetic accessibility has been a major driver in the exploration of isoxazole derivatives in academic and industrial research.

The 20th and 21st centuries have witnessed an explosion in the number of publications and patents related to isoxazole-containing compounds. This surge in interest is directly correlated with the successful development and commercialization of several isoxazole-based drugs. mdpi.comresearchgate.net These successes have further fueled academic research into novel isoxazole derivatives with improved efficacy and safety profiles.

Research Trajectory of Isoxazol-3-YL-methylamine Hydrochloride and its Structural Analogues

Direct and extensive academic research specifically focused on this compound is limited in publicly available literature. Its primary appearance is in the catalogs of chemical suppliers, where it is listed as a research chemical or building block for synthesis. scbt.combldpharm.com However, the research trajectory of its core structure, the 3-aminomethylisoxazole moiety, and its close structural analogues, such as isoxazole-3-carboxamides, provides valuable insights into its potential applications and areas of investigation. nih.govnih.gov

Research on structural analogues suggests that the 3-substituted isoxazole scaffold is a key area of interest in medicinal chemistry. For instance, studies on isoxazole-3-carboxamide (B1603040) derivatives have revealed their potential as potent therapeutic agents. nih.govresearchgate.net These analogues have been investigated for a variety of biological activities, demonstrating the versatility of substitutions at the 3-position of the isoxazole ring. The aminomethyl group in this compound serves as a crucial functional handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

The synthesis of such analogues often involves multi-step reaction sequences where the isoxazole core is first constructed, followed by the introduction and modification of the side chain at the 3-position. The hydrochloride salt form of the amine suggests its use in aqueous media and as a stable precursor for further chemical transformations.

Overview of Current Research Frontiers and Academic Relevance

Current research involving isoxazole-based compounds continues to be a vibrant and rapidly evolving field. The academic relevance of scaffolds like this compound lies in their potential as starting materials for the discovery of new drugs. nih.gov The focus of contemporary research includes the development of novel synthetic methods for creating diverse isoxazole libraries, the exploration of their therapeutic potential in a wider range of diseases, and the use of computational methods to design more potent and selective inhibitors. nih.gov

A significant frontier is the design of isoxazole-containing compounds that can overcome drug resistance, a major challenge in the treatment of infectious diseases and cancer. nih.gov Researchers are also exploring the use of isoxazole derivatives as probes to study biological processes and as ligands for specific receptors. The development of isoxazole-based materials with novel optical or electronic properties is another emerging area of investigation.

The academic community continues to explore the structure-activity relationships (SAR) of isoxazole derivatives to understand how different substituents on the isoxazole ring influence their biological activity. nih.gov This knowledge is crucial for the rational design of new and more effective therapeutic agents. While direct research on this compound may be sparse, its role as a versatile building block ensures its continued relevance in the ongoing quest for novel and improved medicines.

Structure

2D Structure

Properties

IUPAC Name |

N-methyl-1,2-oxazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c1-5-4-2-3-7-6-4;/h2-3H,1H3,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXBFHJQWUXYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NOC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273566-13-4 | |

| Record name | N-methyl-1,2-oxazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isoxazol 3 Yl Methylamine Hydrochloride and Its Analogues

Established Synthetic Pathways for the Isoxazole (B147169) Ring System

The construction of the isoxazole ring can be achieved through various established synthetic routes, primarily involving cyclization reactions of suitable precursors. These methods offer versatility in accessing a wide range of substituted isoxazoles.

Cyclization Reactions of Precursors

Cyclization reactions form the cornerstone of isoxazole synthesis, with several key strategies being widely employed. These include the cyclization of α,β-acetylenic oximes, 1,3-dipolar cyclocondensation of nitrile oxides, the condensation of chalcones with hydroxylamine (B1172632) hydrochloride, and strategies involving oxime formation followed by cyclization. rsc.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov

A notable method for synthesizing substituted isoxazoles is the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org Gold(III)-catalyzed cycloisomerization of these oximes provides an efficient route to isoxazoles in very good yields under moderate reaction conditions. researchgate.netorganic-chemistry.org This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by modifying the substituents on the acetylenic oxime precursors. researchgate.netorganic-chemistry.org The reaction is believed to proceed through the activation of the triple bond by the gold catalyst, which facilitates the cyclization. organic-chemistry.org

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| AuCl3 | α,β-Acetylenic Oxime | Substituted Isoxazole | Up to 93% | organic-chemistry.org |

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is one of the most effective and widely used methods for the formation of the isoxazole ring. rsc.orgnih.govresearchgate.net This [3+2] cycloaddition reaction is a powerful tool for constructing this heterocyclic system. rsc.orgnanobioletters.com Nitrile oxides, which are reactive intermediates, are typically generated in situ from various precursors such as aldoximes, hydroximoyl chlorides, or nitroalkanes. nih.govunifi.it

The in situ generation of nitrile oxides can be achieved through the dehydrohalogenation of hydroximoyl chlorides with a base, or the oxidation of aldoximes. rsc.orgnih.gov For instance, the reaction of an aldoxime with an oxidizing agent like sodium hypochlorite (B82951) can generate the corresponding nitrile oxide, which then readily undergoes cycloaddition with a dipolarophile, such as an alkyne, to yield the isoxazole. rsc.org Another common method involves the dehydration of primary nitro compounds. nanobioletters.com

This approach has been utilized in the synthesis of a wide variety of isoxazole derivatives, including 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. rsc.orgbeilstein-journals.org The regioselectivity of the cycloaddition can be influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. mdpi.com

| Nitrile Oxide Precursor | Dipolarophile | Key Features | Reference |

|---|---|---|---|

| Aldoxime | Alkyne | In situ generation of nitrile oxide via oxidation. | rsc.orgnih.gov |

| Hydroximoyl Chloride | Alkyne | Base-mediated dehydrohalogenation to form nitrile oxide. | nih.govbeilstein-journals.org |

| Primary Nitro Compound | Alkyne | Dehydration to generate nitrile oxide. | nanobioletters.com |

The reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride is a classical and straightforward method for the synthesis of isoxazole derivatives. nveo.orgnih.govjocpr.comderpharmachemica.comnih.gov This method typically involves the condensation of a chalcone (B49325) with hydroxylamine, leading to the formation of an intermediate that subsequently cyclizes to the isoxazole ring. nih.gov The reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol (B145695). nveo.orgnih.gov

Chalcones themselves are readily synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde. nveo.orgjocpr.com This two-step sequence, starting from simple aromatic ketones and aldehydes, provides a versatile entry to a wide array of 3,5-disubstituted isoxazoles. nih.govderpharmachemica.com Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for this transformation compared to conventional heating methods. nveo.org

| Starting Materials | Reagents | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Chalcone, Hydroxylamine Hydrochloride | Base (e.g., NaOH, KOH) | 3,5-Disubstituted Isoxazole | Reflux in ethanol or microwave irradiation | nveo.orgnih.gov |

Another important strategy for isoxazole synthesis involves the formation of an oxime followed by a cyclization step. nih.govresearchgate.net This can be seen as a variation of the methods described above, where the oxime is a key intermediate. For example, propargylamines can be oxidized to the corresponding oximes, which then undergo copper-mediated intramolecular cyclization to afford isoxazoles. organic-chemistry.orgacs.org

In a different approach, the reaction of β-ketoesters with hydroxylamine can lead to the formation of isoxazol-5(4H)-one derivatives. nih.govmdpi.com This is a multicomponent reaction where the hydroxylamine condenses with the β-dicarbonyl compound to form the heterocyclic ring. nih.gov Similarly, the reaction of 1,3-diketones with hydroxylamine is a common route to isoxazoles. nanobioletters.com

Furthermore, aldoximes can be converted to hydroxymoyl chlorides, which are then precursors for nitrile oxides in 1,3-dipolar cycloadditions as previously discussed. rsc.org This highlights the centrality of oximes in various synthetic pathways to isoxazoles.

Multi-Step Synthetic Approaches to Isoxazole Formation

In addition to the direct cyclization methods, multi-step synthetic sequences are often employed to construct more complex or highly substituted isoxazole derivatives. nih.gov These approaches can offer greater control over the substitution pattern of the final product.

One such multi-step approach involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.gov This process typically involves the initial preparation of a ynone, followed by its conversion to the corresponding O-methyl oxime. organic-chemistry.orgnih.gov The subsequent treatment of this oxime with an electrophile, such as iodine monochloride (ICl), induces cyclization to yield a 4-haloisoxazole. organic-chemistry.orgnih.gov These halogenated isoxazoles can then be further functionalized using palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a wide variety of 3,4,5-trisubstituted isoxazoles. nih.gov

Another multi-step strategy involves the use of flow chemistry to telescope several reaction steps. For example, a three-step sequence of oximation, chlorination, and cycloaddition has been developed in a continuous flow setup for the synthesis of trisubstituted isoxazoles. researchgate.net This approach can improve efficiency and safety, particularly for large-scale synthesis. researchgate.net

Functionalization Strategies for the Aminomethyl Group and Isoxazole Moiety

Direct functionalization of the isoxazole ring is a critical area of research, as the heterocyclic core can be sensitive to certain reaction conditions, particularly basic environments. nih.gov Strategies often involve C-H activation or transition metal-catalyzed cross-coupling reactions to build molecular complexity. nih.gov These methods are essential for creating libraries of compounds with diverse substitutions for structure-activity relationship studies.

The introduction of an aminomethyl group at the C-3 position of the isoxazole ring is a key synthetic step for creating compounds like isoxazol-3-yl-methylamine. While direct synthesis is not commonly detailed, established organic chemistry transformations provide plausible routes starting from a C-3 functionalized isoxazole precursor.

One common strategy involves the reduction of a 3-cyanoisoxazole. The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Another viable pathway starts with isoxazole-3-carboxylic acid. The carboxylic acid can be converted to an amide, which is then subjected to a Hofmann rearrangement or reduced to furnish the desired aminomethyl group. A further method involves the reaction of a suitable starting material, such as 3-(chloromethyl)isoxazole, with an amine source. For example, a three-component reaction between hydroxylamine hydrochloride, an aldehyde, and ethyl 4-chloroacetoacetate can yield 3-(chloromethyl)-substituted isoxazol-5(4H)-ones, which serve as versatile intermediates. mdpi.com

Halogen exchange reactions, often referred to as aromatic Finkelstein reactions, are powerful tools for modifying the electronic properties of aryl and heteroaryl halides. frontiersin.orgnih.gov These reactions typically involve the conversion of an aryl bromide or chloride to an aryl iodide, which is often a more reactive substrate in subsequent cross-coupling reactions. nih.gov Copper(I) complexes, particularly in the presence of diamine ligands, have proven to be highly effective catalysts for this transformation, allowing the reaction to proceed under mild conditions. researchgate.net

The choice of halogen atom on the isoxazole ring significantly influences its reactivity. By replacing a less reactive halogen (like bromine) with a more reactive one (like iodine), the substrate is "activated" for subsequent functionalization, such as palladium-catalyzed cross-coupling. This strategy allows for the late-stage introduction of diverse molecular fragments. The reaction tolerates a wide variety of functional groups, making it a versatile method in complex molecule synthesis. researchgate.net

Table 1: Representative Conditions for Copper-Catalyzed Halogen Exchange

| Aryl Halide (Start) | Halogen Source | Catalyst/Ligand | Solvent | Product | Ref |

|---|---|---|---|---|---|

| Aryl Bromide | NaI | CuI / 1,2- or 1,3-diamine | Dioxane or Toluene | Aryl Iodide | researchgate.net |

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to heterocyclic systems like isoxazoles is well-established. researchgate.net These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysis is a dominant technology for the functionalization of heteroaromatics. bsu.by A variety of palladium-catalyzed cross-coupling reactions have been successfully applied to isoxazole scaffolds.

Direct C-H Arylation: This modern approach allows for the formation of C-C bonds without the need for pre-functionalization (e.g., halogenation) of the isoxazole ring. For instance, a palladium-catalyzed direct arylation of isoxazoles with aryl iodides has been shown to selectively activate the C-H bond at the 5-position, yielding 5-arylisoxazoles in moderate to good yields. nih.gov

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with a halide, is a robust method for creating biaryl structures. It has been used to functionalize halogenated isoxazoles at various positions. ignited.in

Negishi Coupling: In this reaction, organozinc reagents are coupled with organic halides. The Negishi coupling of isoxazole zinc pivalates with a highly functionalized bromopyridine derivative has been used to produce complex, drug-like scaffolds. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A palladium-catalyzed Sonogashira reaction of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes affords C4-alkynylisoxazoles in high yields. researchgate.net Studies have shown that the steric hindrance at the C3 position has a more significant impact on the reaction's efficiency than the group at the C5 position. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Isoxazoles

| Coupling Type | Isoxazole Substrate | Coupling Partner | Catalyst System | Product Type | Ref |

|---|---|---|---|---|---|

| Direct C-H Arylation | 3-Substituted Isoxazole | Aryl Iodide | Palladium catalyst | 5-Aryl-3-substituted isoxazole | nih.gov |

| Sonogashira | 4-Iodoisoxazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 4-Alkynylisoxazole | researchgate.net |

Copper catalysts are also central to the synthesis of alkynylated heterocycles. rsc.org While the Sonogashira reaction often involves co-catalytic copper, other copper-mediated processes are also prominent. Copper-promoted cascade reactions involving the C-H alkynylation of benzhydrazides with terminal alkynes have been developed, leading to complex heterocyclic scaffolds. nih.gov These methods often feature high functional group tolerance. nih.gov In the context of isoxazole synthesis, copper(I)-catalyzed cycloaddition reactions between in-situ generated nitrile oxides and terminal acetylenes provide a rapid and regioselective route to 3,5-disubstituted isoxazoles. nih.gov

Cross-Coupling Reactions for Aromatic System Functionalization

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. niist.res.innih.gov These principles have been successfully applied to the synthesis of isoxazole derivatives. mdpi.comresearchgate.net

Ultrasonic Irradiation (Sonochemistry): Ultrasound has emerged as an eco-friendly technique to promote organic reactions. mdpi.com It enhances reaction rates, improves yields, and reduces energy consumption compared to traditional heating methods. researchgate.net Ultrasound-assisted, one-pot, four-component synthesis of 3,5-disubstituted isoxazoles has been reported using water as a solvent, which aligns with green chemistry principles by avoiding volatile organic compounds. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient method that can dramatically reduce reaction times and improve product yields. nih.govbenthamdirect.com This technique often leads to cleaner reactions with higher selectivity compared to conventional heating. benthamdirect.com

Use of Green Solvents and Catalysts: A major focus of green chemistry is the replacement of toxic solvents and heavy metal catalysts. niist.res.in Syntheses of isoxazoles have been developed using water as a solvent or under solvent-free conditions. nih.govmdpi.com Furthermore, nature-friendly catalysts, such as those derived from agro-waste (e.g., water extract of orange fruit peel ash), have been employed for the synthesis of isoxazole derivatives, offering an inexpensive and environmentally benign alternative. nih.gov Multi-component reactions performed under these conditions are particularly advantageous due to their high atom economy and operational simplicity. researchgate.net

Table 3: Comparison of Synthetic Methods for Isoxazoles

| Method | Key Features | Advantages | Ref |

|---|---|---|---|

| Conventional Heating | Traditional reflux/stirring | Well-established protocols | mdpi.com |

| Ultrasonic Irradiation | Use of high-frequency sound waves | Faster reaction rates, lower energy use, improved yields, use of green solvents | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave energy | Rapid heating, reduced reaction times, high product yields, clean processes | nih.govbenthamdirect.com |

Transition Metal-Catalyzed Cycloadditions in Isoxazole Synthesis

Transition metal catalysis has become a pivotal tool in the synthesis and functionalization of isoxazoles, offering high efficiency and selectivity. researchgate.net Various transition metals, including palladium, copper, iron, gold, and silver, have been employed to catalyze the cyclization and functionalization of alkynes to construct the isoxazole architecture. researchgate.net

One of the primary methods for isoxazole ring construction is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes. researchgate.netmdpi.comnih.gov Transition metal catalysts, particularly copper(I), have been instrumental in controlling the regioselectivity of this reaction, leading predominantly to 3,5-disubstituted isoxazoles. nih.goveresearchco.comorganic-chemistry.org For instance, a copper-catalyzed [3+2] cycloaddition of alkynes with in situ generated nitrile oxides provides a highly regioselective, one-step synthesis of isoxazoles. organic-chemistry.org

Gold-catalyzed reactions have also emerged as a powerful method. For example, AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes yields substituted isoxazoles under mild conditions, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.orgijpca.org

Palladium-catalyzed methodologies, such as the four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide, also provide a route to isoxazole derivatives. organic-chemistry.org Furthermore, rhodium(III)-catalyzed direct alkynylation using a hypervalent iodine reagent has been reported for the functionalization of isoxazoles. researchgate.net The versatility of these transition metal-catalyzed reactions allows for the synthesis of a diverse range of isoxazole analogues.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Isoxazole Synthesis

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Copper(I) | Terminal alkynes, in situ generated nitrile oxides | 3,5-disubstituted isoxazoles | nih.govorganic-chemistry.org |

| Gold(III) chloride | α,β-acetylenic oximes | 3-, 5-, or 3,5-substituted isoxazoles | organic-chemistry.orgijpca.org |

| Palladium complex | Terminal alkyne, hydroxylamine, CO, aryl iodide | Substituted isoxazoles | organic-chemistry.org |

| Rhodium(III) | Isoxazoles, hypervalent iodine reagent | Di-(and/or mono) alkynylated isoxazoles | researchgate.net |

Regioselective Functionalization Techniques

The control of regioselectivity is crucial in the synthesis of specific isoxazole isomers, as the substitution pattern on the ring significantly influences the compound's biological activity. Several techniques have been developed to achieve regioselective functionalization of the isoxazole ring.

One common approach involves the cyclocondensation of β-enamino diketones with hydroxylamine. The regiochemistry of this reaction can be controlled by varying the reaction conditions, such as the solvent, the use of a base like pyridine, or the addition of a Lewis acid carbonyl activator like BF₃. These variations allow for the synthesis of different regioisomers, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov

Another strategy for regioselective synthesis involves the reaction of fluoroalkyl ynones with binucleophiles. The addition of hydroxylamine to α,β-acetylenic ketones can be directed to either a 1,4- or 1,2-addition by controlling the solvent system. For example, a tetrahydrofuran-water mixture favors 1,4-addition, while aqueous methanol (B129727) promotes 1,2-addition, leading to different isoxazole regioisomers. researchgate.netenamine.net

The use of vinylphosphonates with a leaving group in the α or β position allows for the controlled synthesis of 3,5- and 3,4-disubstituted isoxazoles through reactions with halogenoximes. rsc.org Additionally, a one-pot method for the regioselective synthesis of 5-, 3-, and 3,5-substituted isoxazoles from propargylic alcohols, N-iodosuccinimide (NIS), and N-tert-butyl hydroxylamine hydrochloride has been developed. This reaction proceeds through an electrophilic-intercepted Meyer-Schuster rearrangement followed by intermolecular cyclocondensation. researchgate.net

Table 2: Regioselective Synthesis Strategies for Isoxazole Derivatives

| Precursors | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| β-enamino diketones, hydroxylamine | Varied solvents, pyridine, BF₃ | 3,4-, 4,5-, or 3,4,5-substituted isoxazoles | nih.gov |

| Fluoroalkyl ynones, hydroxylamine | THF-water or aqueous methanol | 3- or 5-fluoroalkyl-substituted isoxazoles | researchgate.netenamine.net |

| Halogenoximes, vinylphosphonates | - | 3,5- and 3,4-disubstituted isoxazoles | rsc.org |

| Propargylic alcohols | NIS, t-BuNHOH·HCl | 5-, 3-, and 3,5-substituted isoxazoles | researchgate.net |

Sustainable Methodologies for Isoxazole Derivatives

In line with the principles of green chemistry, significant efforts have been made to develop environmentally friendly synthetic methods for isoxazole derivatives. niist.res.inresearchgate.net These sustainable approaches aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and improve reaction efficiency. mdpi.combenthamdirect.comeurekaselect.com

Ultrasound-assisted synthesis has emerged as a promising green technique. The use of ultrasonic irradiation can accelerate reaction kinetics, reduce reaction times, and improve yields in the synthesis of isoxazole-based molecules. mdpi.com This method often allows for the use of greener solvents, such as water, or even solvent-free conditions. nih.govmdpi.com For instance, the synthesis of 3-alkyl-5-aryl isoxazoles has been achieved under ultrasound irradiation without the need for a catalyst. nih.gov

Microwave-induced synthesis is another efficient and sustainable method. Microwave heating can significantly enhance the rate of reaction, leading to high selectivity and improved product yields compared to conventional heating methods. benthamdirect.comeurekaselect.com This technique has been successfully applied to the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. rsc.org

The use of water as a solvent is a cornerstone of green chemistry. Several synthetic routes to isoxazoles have been developed in aqueous media, avoiding the use of volatile organic compounds. mdpi.comnih.gov For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride can be performed in water without a catalyst to yield 5-arylisoxazole derivatives. nih.gov Furthermore, the use of recyclable catalysts and agro-waste-derived catalysts aligns with the goals of sustainable chemistry. mdpi.comnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical step in the synthesis of isoxazol-3-yl-methylamine hydrochloride and its analogues to maximize product yield and ensure high selectivity. This involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time.

In the synthesis of 3,4,5-trisubstituted isoxazoles via the [3+2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds, the choice of base and solvent has a significant impact on the reaction outcome. For instance, studies have shown that using specific bases and solvent systems can control the selectivity of the reaction and prevent the formation of competing byproducts like O-imidoylation or hetero [3+2]-cycloaddition products. nih.gov The reaction is often rapid in water, typically completing within 1-2 hours at room temperature. nih.gov

For the synthesis of trifluoromethyl-substituted isoxazoles, a prevalent scaffold in drug discovery, careful optimization of the base and solvent mixture is necessary to achieve satisfactory yields. nih.gov The reaction conditions need to be fine-tuned to accommodate the electronic properties of the fluorinated substrates.

The development of novel catalytic systems also plays a role in optimizing reaction outcomes. For example, the use of amine-functionalized cellulose (B213188) as a catalyst in the three-component reaction of hydroxylamine hydrochloride, aldehydes, and β-ketoesters allows for the formation of 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields at room temperature. mdpi.com

Table 3: Optimization Parameters for Isoxazole Synthesis

| Reaction Type | Key Parameters Optimized | Outcome | Reference |

|---|---|---|---|

| [3+2]-cycloaddition | Base, Solvent | Controlled selectivity, prevention of byproducts | nih.gov |

| Synthesis of trifluoromethyl-substituted isoxazoles | Base, Solvent mixture | Improved yields | nih.gov |

| Three-component reaction | Catalyst (amine-functionalized cellulose) | Good to high yields at room temperature | mdpi.com |

Chemical Reactivity and Mechanistic Studies of Isoxazol 3 Yl Methylamine Hydrochloride

Fundamental Reactivity Patterns of the Aminomethyl Isoxazole (B147169) Scaffold

The aminomethyl isoxazole scaffold contains two primary sites for chemical interaction: the exocyclic primary amine and the isoxazole ring itself. The reactivity of each is influenced by the electronic properties of the other.

The primary amine attached to the methyl group at the C-3 position of the isoxazole ring is a key functional group that dictates much of the molecule's reactivity. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This nucleophilicity allows it to participate in a wide array of chemical transformations, including acylation, alkylation, and condensation reactions with carbonyl compounds to form imines.

The isoxazol-3-yl-methylamine structure possesses two basic centers: the nitrogen of the primary amine and the nitrogen atom of the isoxazole ring. The protonation equilibrium is determined by the relative basicity (pKa of the conjugate acids) of these two sites.

The isoxazole ring itself is a very weak base, with a pKa value of approximately 1.3 for the parent compound. chemicalbook.com In contrast, the exocyclic primary amine is significantly more basic. The predicted pKa for the protonated aminomethyl group of isoxazol-3-yl-methylamine is approximately 7.46. chemicalbook.com

Due to this significant difference in basicity, the protonation equilibrium in an aqueous solution overwhelmingly favors the protonation of the exocyclic aminomethyl group. Under acidic conditions, the molecule exists predominantly as the ammonium (B1175870) salt, with the positive charge localized on the side-chain nitrogen, while the isoxazole ring nitrogen remains unprotonated.

Table 1: Comparative pKa Values of Basic Sites

| Functional Group | Approximate pKa (Conjugate Acid) | Primary Site of Protonation |

| Isoxazole Ring Nitrogen | 1.3 chemicalbook.com | No |

| Exocyclic Aminomethyl Group | 7.46 (Predicted) chemicalbook.com | Yes |

Oxidative Transformations and Reaction Pathways

The isoxazole ring is generally stable to many oxidizing agents. clockss.org However, specific transformations can be induced under controlled conditions, often involving the heteroatoms of the ring.

The nitrogen atom in the isoxazole ring, being similar to that in pyridine, can undergo electrophilic attack. clockss.org This reaction leads to the formation of quaternary isoxazolium salts. clockss.org These intermediates can be involved in further transformations.

A key oxidative pathway involves the formation of isoxazoline-N-oxides. These N-oxides are well-established reactive intermediates that can be generated through various methods, including the 1,3-dipolar cycloaddition of 1-halo-substituted silyl (B83357) nitronates with alkenes. researchgate.netacs.org While often discussed in the context of synthesis, the formation of N-oxides represents a potential oxidative transformation of the isoxazole scaffold itself. The N-oxide functionality can then direct or participate in subsequent reactions, highlighting its importance as a key intermediate in the oxidative pathways of isoxazoles. researchgate.netacs.org

Reductive Processes and Ring System Modifications

The isoxazole ring contains a relatively weak N-O bond, which makes it susceptible to reductive cleavage. This characteristic is one of the most synthetically useful features of the isoxazole scaffold, as it allows the ring to serve as a masked precursor for various 1,3-bifunctional compounds. thieme-connect.com

While the formal reduction of the C=C or C=N double bonds within the isoxazole ring is possible, the most commonly observed and synthetically exploited reductive process is the cleavage of the N-O bond. clockss.org This transformation fundamentally modifies the ring system and leads to the formation of β-enamino carbonyl or β-hydroxy carbonyl compounds. thieme-connect.comrsc.org A variety of reducing agents can accomplish this transformation, each with its own specificities and functional group tolerance.

Key methods for the reductive ring cleavage of isoxazoles include:

Catalytic Hydrogenation: This is a widely applicable method, often employing catalysts like Raney-Ni, which cleaves the N-O bond to yield β-enamino carbonyls. clockss.orgthieme-connect.com

Metal Carbonyls: Reagents such as Molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water can effectively cause the reductive cleavage of the N-O bond to give β-aminoenones in good yields. rsc.org

Low-Valent Titanium: Reagents prepared from Ti(Oi-Pr)₄ and Grignard reagents can chemoselectively cleave the isoxazole ring to afford β-enaminoketones. thieme-connect.com

Samarium Diiodide (SmI₂): SmI₂ is an efficient reagent for the reductive cleavage of the O-N bond and is noted for its tolerance of other functional groups like olefins and esters. researchgate.net

Copper-Catalyzed Systems: More recently, copper/diamine catalytic systems have been developed for the reductive ring-cleavage of isoxazoles, offering a method that avoids the reduction of other sensitive functional groups. acs.orgacs.org

This reductive ring-opening is a powerful tool in organic synthesis, allowing for the unmasking of functional groups that were protected within the stable aromatic isoxazole ring. thieme-connect.com

Table 2: Summary of Reductive Ring Cleavage Methods for the Isoxazole Scaffold

| Reducing Agent/System | Resulting Product Type | Reference(s) |

| Catalytic Hydrogenation (e.g., Raney-Ni) | β-Enamino Carbonyls | clockss.orgthieme-connect.com |

| Molybdenum Hexacarbonyl (Mo(CO)₆) / H₂O | β-Aminoenones | rsc.org |

| Low-Valent Titanium (e.g., EtMgBr/Ti(Oi-Pr)₄) | β-Enaminoketones | thieme-connect.com |

| Samarium Diiodide (SmI₂) | β-Hydroxy Ketones (from isoxazolines) | researchgate.net |

| Copper/Diamine Catalysis | Enaminones | acs.orgacs.org |

Substitution Reactions on Aromatic and Heteroaromatic Systems

The primary amine functionality of Isoxazol-3-yl-methylamine hydrochloride allows it to act as a nucleophile in substitution reactions, particularly on electron-deficient aromatic and heteroaromatic rings.

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the formation of carbon-nitrogen bonds with aryl and heteroaryl systems. The reaction generally proceeds via a two-step addition-elimination mechanism, especially when the aromatic ring is activated by electron-withdrawing groups.

The mechanism commences with the nucleophilic attack of the amine on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The presence of electron-withdrawing groups, such as nitro (NO2) or cyano (CN) groups, at positions ortho or para to the leaving group is crucial for the stabilization of this negatively charged intermediate. In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored.

While specific studies detailing the SNAr reactions of this compound are not extensively documented, its reactivity can be inferred from the behavior of similar heteroaromatic amines. For instance, various primary and secondary amines have been shown to displace halides from activated aromatic systems like 1-halo-2,4-dinitrobenzenes. The isoxazole ring itself possesses a degree of electron-withdrawing character, which could influence the nucleophilicity of the appended aminomethyl group.

A representative SNAr reaction involving a generic primary amine and an activated aryl halide is depicted below:

| Reactant 1 | Reactant 2 | Product |

| Primary Amine (R-NH2) | Activated Aryl Halide (e.g., 2,4-Dinitrochlorobenzene) | N-Aryl Amine |

This interactive table illustrates a typical SNAr reaction. Select a reactant to view its structure.

Condensation Reactions with Carbonyl Compounds for Imine and Amide Formation

The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases), and with carboxylic acid derivatives to form amides.

These reactions are fundamental in organic synthesis for the construction of carbon-nitrogen double and single bonds. The general mechanism for imine formation involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the imine. The reaction is typically acid-catalyzed.

Amide formation, on the other hand, usually involves the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. The reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl derivative, leading to the substitution of the leaving group (e.g., chloride).

Below is a table summarizing these condensation reactions with potential reactants for this compound:

| Carbonyl Compound | Reaction Type | Product |

| Benzaldehyde | Imine Formation | N-((Isoxazol-3-yl)methyl)benzenecarboximine |

| Acetone | Imine Formation | N-((Isoxazol-3-yl)methyl)propan-2-imine |

| Acetyl Chloride | Amide Formation | N-((Isoxazol-3-yl)methyl)acetamide |

| Benzoic Anhydride | Amide Formation | N-((Isoxazol-3-yl)methyl)benzamide |

This interactive table showcases potential condensation reactions. Click on a product to visualize its structure.

Investigation of Ring Cleavage Reactions and Derivatives

The isoxazole ring, while aromatic, is susceptible to cleavage under various conditions, leading to a diverse array of functionalized products. This reactivity provides a powerful tool for synthetic chemists to access complex molecular architectures.

Reductive cleavage of the N-O bond in the isoxazole ring is a common transformation. This can be achieved using various reducing agents, with catalytic hydrogenation over Raney nickel being a frequently employed method. nih.gov This reaction typically yields β-amino enones or γ-amino alcohols, depending on the substituents and reaction conditions. For this compound, reductive cleavage would be expected to open the isoxazole ring to afford a derivative of a 1,3-diamino compound.

Metal-carbonyl complexes, such as hexacarbonylmolybdenum ([Mo(CO)6]) or pentacarbonyliron ([Fe(CO)5]), can also induce the reductive cleavage of the N-O bond in isoxazoles in the presence of water. researchgate.net This process is thought to proceed through a complexed (β-oxo vinyl)nitrene intermediate, which is then reduced by the metal in the presence of water to give a β-amino enone. researchgate.net

Base-induced ring cleavage of isoxazolium salts is another well-documented pathway. While this compound itself is not a quaternary salt, this reactivity highlights the lability of the isoxazole ring under certain conditions.

The following table summarizes potential ring cleavage reactions of the isoxazole moiety:

| Reagent/Condition | Reaction Type | Potential Product Derivative |

| Raney Nickel / H2 | Reductive Cleavage | 1,3-Diamino derivative |

| [Mo(CO)6] / H2O | Metal-Carbonyl Induced Cleavage | β-Amino enone derivative |

| Strong Base (on a quaternized derivative) | Base-Induced Cleavage | Open-chain nitrile or keto-amide |

This interactive table outlines possible ring cleavage pathways. Explore the potential outcomes of these reactions.

Applications in Advanced Organic Synthesis and Materials Science

Isoxazol-3-YL-methylamine Hydrochloride as a Strategic Building Block

As a foundational reagent, this compound serves as a versatile starting point for constructing a variety of more complex molecules. lifechemicals.com Its utility stems from the dual functionality of the isoxazole (B147169) core and the primary amine group, allowing for sequential or one-pot reactions to build molecular diversity. sciensage.info

The primary amine of this compound is a key functional group that enables its use in the synthesis of larger, more intricate heterocyclic systems. It can act as a nucleophile in reactions to form new rings fused to or substituted with the isoxazole moiety. For instance, it can be used in condensation reactions with dicarbonyl compounds to create new nitrogen-containing heterocycles. The isoxazole ring itself can be a precursor to other functionalities; under certain reductive conditions, it can be opened to reveal a β-enaminone, a versatile intermediate for synthesizing other heterocycles like pyrazoles. mdpi.com This strategic unmasking of latent functionality makes the compound a valuable tool for accessing novel chemical space. lifechemicals.commdpi.com

Table 1: Examples of Heterocyclic Synthesis Applications

| Target Heterocycle Class | Synthetic Transformation | Significance of Product |

| Fused Pyrimidines | Condensation with β-ketoesters | Access to bicyclic structures with potential biological activity. |

| Substituted Pyrazoles | Reductive ring-opening to β-enaminone followed by cyclization with hydrazine | Creates highly substituted pyrazoles, a common scaffold in medicinal chemistry. mdpi.com |

| Polycyclic Fused Systems | Intramolecular cycloaddition reactions | Efficient construction of complex, three-dimensional molecular architectures. mdpi.com |

| Isoxazole-Carboxamides | Coupling reaction with carboxylic acids | Generation of amide libraries for screening as potential therapeutic agents. nih.gov |

The isoxazole ring is a privileged scaffold found in numerous FDA-approved drugs, including certain antibiotics, anti-inflammatory agents, and antipsychotics. lifechemicals.commdpi.com this compound is a key intermediate for introducing this valuable moiety. chemimpex.com The amine handle allows for its covalent attachment to other molecular fragments to build drug candidates. For example, it can be acylated to form amides or undergo reductive amination to form secondary amines, which are common linkages in pharmaceutical compounds. Its role is pivotal in creating libraries of isoxazole-containing compounds for high-throughput screening in drug discovery programs aimed at identifying new treatments for cancer, infections, and neurodegenerative disorders. nih.govrsc.org

Table 2: Application in Pharmaceutical Intermediate Synthesis

| Pharmaceutical Area | Role of Isoxazol-3-YL-methylamine HCl | Example Therapeutic Targets |

| Oncology | Precursor for kinase inhibitors. nih.gov | FLT3 Kinase, COX-1. nih.gov |

| Neurology | Building block for neuroactive agents. chemimpex.com | GABA agonists, TRPV1 channel modulators. nih.gov |

| Infectious Diseases | Synthesis of novel antimicrobial agents. | Bacterial and fungal strains. nih.gov |

| Anti-inflammatory | Core structure for COX-2 selective inhibitors. | Cyclooxygenase-2 (COX-2). nih.gov |

The application of isoxazole derivatives extends to the agrochemical industry, where they are utilized as fungicides, herbicides, and insecticides. researchgate.net The structural features of the isoxazole ring contribute to the biological activity required for crop protection. chemimpex.com this compound serves as a precursor to introduce the isoxazole core into new agrochemical candidates. The amine group can be functionalized to append toxophores or moieties that modulate the compound's solubility, stability, and uptake by plants or pests, thereby enhancing the efficacy of the final product. chemimpex.com

Table 3: Use in Agrochemical Development

| Agrochemical Class | Synthetic Role of Compound | Target Pest/Weed |

| Fungicides | Building block for active ingredient synthesis. | Pathogenic fungi such as Aspergillus spp. nih.gov |

| Insecticides | Core structure for creating new insecticidal compounds. | Various agricultural insect pests. niscpr.res.in |

| Herbicides | Intermediate for producing molecules with herbicidal activity. | Broadleaf or grassy weeds. |

Engagement in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. nih.govresearchgate.net While many MCRs are used to synthesize isoxazole rings using hydroxylamine (B1172632) hydrochloride as a reactant, this compound itself, with its reactive primary amine, is a suitable candidate for participation in other types of MCRs. niscpr.res.innih.gov For example, it could potentially be used as the amine component in Ugi or Passerini reactions. This would allow for the rapid assembly of complex, drug-like molecules incorporating the isoxazole scaffold, offering a powerful strategy for generating chemical libraries for biological screening. researchgate.net

Table 4: Potential Multi-Component Reaction Engagement

| MCR Type | Role of Isoxazol-3-YL-methylamine HCl | Other Reactants | Resulting Structure |

| Ugi Reaction | Amine component | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-acylamino carboxamide with an isoxazolylmethyl substituent. |

| Passerini Reaction | (As a precursor to an isocyanide) | Aldehyde/Ketone, Carboxylic Acid | α-acyloxy carboxamide with an isoxazolylmethyl substituent. |

| Hantzsch Dihydropyridine Synthesis | (As an ammonia (B1221849) source) | Aldehyde, β-ketoester (x2) | Dihydropyridine core (less direct application). |

Development of Novel Materials Incorporating Isoxazole Moieties

The unique electronic properties and rigid structure of the isoxazole ring make it an attractive component for advanced materials. chemimpex.com Isoxazole derivatives have been investigated for applications in materials science, including the development of liquid crystals, fluorescent sensors, and materials with specific optical or electronic properties. lifechemicals.com this compound can serve as a monomer or functionalizing agent to incorporate the isoxazole moiety into polymers or onto surfaces. The amine group allows for polymerization or grafting reactions, enabling the creation of new materials where the isoxazole unit can influence properties like thermal stability, conductivity, or molecular recognition capabilities. lifechemicals.comchemimpex.com

Table 5: Potential Applications in Materials Science

| Material Type | Function of Isoxazole Moiety | Potential Application |

| Functional Polymers | Introduces rigidity and hydrogen bonding sites into the polymer backbone. | High-performance plastics, specialty membranes. |

| Fluorescent Sensors | Acts as part of a fluorophore system for detecting specific analytes. | Chemical sensing, bio-imaging. lifechemicals.com |

| Liquid Crystals | Contributes to the mesogenic phase behavior due to its rigid, polar structure. | Display technologies, optical switches. lifechemicals.com |

| Organic Electronics | Modifies electronic properties when incorporated into conjugated systems. | Organic light-emitting diodes (OLEDs), photovoltaic cells. chemimpex.comniscpr.res.in |

Research on Pharmacological and Biological Interactions and Mechanisms

Molecular Target Identification and Ligand-Binding Mechanisms

Derivatives built upon the isoxazole (B147169) framework have been shown to interact with various molecular targets, including enzymes, receptors, and ion channels. The specific nature of these interactions is highly dependent on the substituents attached to the isoxazole ring. nih.govdundee.ac.uk

Isoxazole derivatives have been identified as potent inhibitors of several key enzymes. A notable example is their activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. Structure-activity relationship (SAR) studies have shown that certain isoxazole derivatives can selectively inhibit COX-2. For instance, compounds featuring chloro or bromo substitutions on a phenyl ring attached to the isoxazole core demonstrated significant anti-inflammatory activity and greater selectivity for the COX-2 enzyme over COX-1. nih.gov Other research has identified trifluoromethyl-substituted isoxazole derivatives as inhibitors of SIRT1, a class III histone deacetylase. nih.gov

The isoxazole scaffold has been successfully incorporated into ligands that target a variety of receptors, acting as both agonists and antagonists.

Nicotinic Acetylcholine Receptors (nAChRs): Certain isoxazole derivatives have been designed as ligands for nAChRs. For example, 2-(3-methyl-5-isoxazolyl)pyridine was developed as an analog of the alkaloid epibatidine (B1211577) and exhibited analgesic properties, which were partially blocked by a nicotinic receptor antagonist, indicating direct interaction with these receptors. nih.gov

AMPA Receptors: Isoxazole-4-carboxamide derivatives have been studied as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in nociceptive transmission. These compounds can act as inhibitors, with some derivatives causing an 8-fold reduction in AMPA receptor activity. mdpi.com Other studies have identified bis(isoxazole) derivatives that act as positive allosteric modulators, potentiating AMPA receptor currents at nanomolar and picomolar concentrations. mdpi.com

Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt): Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt, a nuclear receptor that is a promising target for autoimmune diseases. nih.gov These compounds bind to an allosteric site distinct from the orthosteric (natural ligand) binding site, inducing a conformational change that inhibits receptor activity. dundee.ac.uknih.gov

The ability of isoxazole derivatives to modulate ion channels is a key mechanism behind their neurological effects.

AMPA Receptor Channels: As ligand-gated ion channels, AMPA receptors are a prime target. Electrophysiological studies using the whole-cell patch clamp technique have demonstrated that isoxazole-4-carboxamide derivatives not only inhibit whole-cell currents but also profoundly alter the biophysical gating properties of the channel, including its deactivation and desensitization kinetics. mdpi.com

Voltage-Gated Sodium Channels: A series of novel benzisoxazole-pyrrolidine derivatives has been synthesized and evaluated as sodium channel blockers. nih.gov In vitro studies confirmed their ability to interact with and inhibit voltage-gated sodium channels, which is a common mechanism for anticonvulsant agents. The most potent compound from this series, (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone, showed significant anticonvulsant effects in animal models. nih.gov

The interaction of isoxazole derivatives with their molecular targets can lead to the modulation of broader biochemical and signaling pathways. By inhibiting enzymes like COX-2, these compounds interfere with the prostaglandin (B15479496) synthesis pathway, which is central to inflammation. nih.gov The modulation of nuclear receptors such as RORγt can influence gene transcription programs related to immune cell differentiation, particularly Th17 cells, which are implicated in autoimmune diseases. dundee.ac.uk Furthermore, by targeting receptors and ion channels in the central nervous system, these compounds can affect pathways related to synaptic transmission, central sensitization, and excitotoxicity, which are relevant to pain and neurological disorders. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Isoxazol-3-YL-methylamine Hydrochloride Derivatives

SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of isoxazole-based compounds. These investigations systematically alter the substituents at the 3, 4, and 5-positions of the isoxazole ring to determine their effect on biological activity. dundee.ac.uknih.gov

The nature and position of substituents on the isoxazole ring play a critical role in defining the pharmacological profile of the resulting derivatives.

Substituents at the C-3 and C-5 Positions: In the development of anticancer agents, the presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring attached to the isoxazole core was found to promote cytotoxicity. nih.gov For anti-inflammatory activity, substituted phenyl groups at both the C-3 and C-5 positions have been shown to be effective. nih.gov

Substituents at the C-4 Position: In the case of allosteric modulators of RORγt, modifications at the C-4 position of the isoxazole ring have a profound impact on potency. A detailed SAR study revealed that linkers at this position are crucial for optimal binding. dundee.ac.uk For example, changing a C-4 linker from an ether to a thioether resulted in a significant drop in potency. dundee.ac.uknih.gov Similarly, introducing a more rotationally restricted methylated amine linker also decreased binding affinity. nih.gov

The following table summarizes SAR findings for a series of trisubstituted isoxazole derivatives targeting RORγt, highlighting the impact of C-4 linker modifications on potency. dundee.ac.uknih.gov

| Compound | C-4 Linker | RORγt Potency (EC₅₀, nM) | Thermal Stabilization (ΔTₘ, °C) |

| Derivative 1 | Methylene | 38 | 2.9 |

| Derivative 2 | Ether | 4 | 4.9 |

| Derivative 3 | Thioether | 100 | 2.5 |

| Derivative 4 | Methylated Amine | 140 | 2.3 |

This table illustrates how subtle changes to the substituent at the C-4 position of the isoxazole core dramatically affect biological activity. The ether-linked compound (Derivative 2) shows a nearly 10-fold increase in potency compared to the parent methylene-linked compound (Derivative 1). dundee.ac.uk

Further studies have shown that for antiproliferative activity against certain cancer cell lines, an electron-rich fused ring system attached to a phenylurea moiety on the isoxazole was beneficial. nih.gov In contrast, for antioxidant activity, the presence of electron-donating groups was found to be important. researchgate.net This highlights how different biological targets may have opposing requirements for optimal interaction with isoxazole-based ligands.

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional structure, or conformation, of a molecule is critical for its interaction with a biological target. mdpi.com An accurate description of the conformational behavior of drug-like molecules is a prerequisite for understanding their activity. mdpi.com For isoxazole derivatives, conformational analysis helps to identify the specific spatial arrangement of atoms—the bioactive conformation—that is responsible for its pharmacological effects.

Mechanistic Insights into Specific Biological Activities

Isoxazole-containing compounds have emerged as a versatile class of small molecule inhibitors in cancer research, demonstrating a wide range of anticancer activities. espublisher.comespublisher.com Their therapeutic potential stems from their ability to interfere with various cellular processes and signaling pathways that are critical for tumor growth and survival. espublisher.comespublisher.comresearchgate.net

The anticancer mechanisms of isoxazole derivatives are diverse and include inducing programmed cell death (apoptosis), inhibiting tumor angiogenesis, disrupting tubulin polymerization, and inhibiting topoisomerases and histone deacetylases (HDACs). researchgate.netebi.ac.uknih.gov Several studies have shown that isoxazole derivatives can induce apoptosis in various cancer cell lines, including lung cancer and leukemia. researchgate.netnih.gov For instance, some novel isoxazole derivatives demonstrated significant pro-apoptotic activity in human erythroleukemic K562 cells. nih.gov In addition to apoptosis, these compounds can trigger cell cycle arrest, a process that halts cell division. espublisher.comnih.gov For example, certain indole-isoxazole hybrids were found to inhibit CDK4 levels and cause a G0/G1 cell cycle arrest in liver cancer cells. espublisher.com Other derivatives have been shown to induce cell cycle arrest at different phases through the activation of proteins like p53. nih.gov

A significant anticancer mechanism for a subset of isoxazole derivatives is the inhibition of histone deacetylases (HDACs). researchgate.netebi.ac.uknih.gov HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. researchgate.netucl.ac.uk In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. researchgate.net

HDAC inhibitors work by promoting the acetylation of histones, which relaxes chromatin structure and allows for the re-expression of silenced tumor suppressor genes. researchgate.net This can lead to cancer cell death through various pathways, including apoptosis, cell cycle arrest, and inhibition of DNA repair. researchgate.net Several isoxazole-based compounds have been designed and synthesized as HDAC inhibitors. drugbank.com Some of these compounds feature a 3-hydroxy-isoxazole or an isoxazole-3-hydroxamate moiety that acts as a zinc-binding group (ZBG), which is crucial for interacting with the zinc ion in the active site of the HDAC enzyme. unimore.ittandfonline.comnih.gov A crystal structure of an HDAC6 enzyme in complex with an isoxazole-based inhibitor revealed a bidentate coordination of the active-site zinc ion, confirming the direct interaction and inhibitory mechanism. nih.gov By inhibiting HDACs, particularly isoforms like HDAC6, these isoxazole derivatives can modulate the acetylation levels of non-histone proteins such as α-tubulin, which is involved in cell motility and structure, further contributing to their antitumor effects. tandfonline.comnih.gov

Anticancer Mechanisms and Cellular Processes

Disruption of Cell-Surface Receptors and Intracellular Signaling Pathways

Isoxazole derivatives have demonstrated the ability to interact with and disrupt various cell-surface receptors and intracellular signaling pathways, contributing to their diverse pharmacological effects. espublisher.com Certain isoxazole compounds are noted for their similarity to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a specific agonist for the AMPA receptor, which plays a crucial role in mediating the majority of excitatory synaptic transmission in the brain. nih.govnih.gov The regulation of AMPA receptor trafficking is a key mechanism for synaptic plasticity, and this process is influenced by intracellular signaling pathways involving various kinases and phosphatases. nih.gov

In the context of cancer, isoxazole compounds have been investigated for their capacity to interfere with signaling pathways essential for tumor cell growth and survival. espublisher.com For instance, some derivatives have been shown to suppress the NF-κB pathway, a critical regulator of cellular processes, by blocking the phosphorylation of key signaling molecules like Akt and ERK. espublisher.com The inhibition of these pathways can disrupt the normal cellular signaling cascade that promotes cell proliferation and survival. nih.govnih.gov Furthermore, the interaction of isoxazole derivatives with intracellular signaling can lead to the inhibition of pathways like the PI3K/Akt pathway, which is often overactive in cancer cells. espublisher.com

The versatility of the isoxazole structure allows for modifications that can target specific receptors and pathways. nih.gov This has led to the development of isoxazole-containing compounds that act as small molecule inhibitors, representing a promising avenue for therapeutic intervention in diseases characterized by aberrant cellular signaling. espublisher.com

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A significant mechanism underlying the anticancer potential of isoxazole derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. espublisher.comnih.gov Research has shown that novel synthetic isoxazole derivatives can elicit potent pro-apoptotic activity. nih.gov

Studies on human erythroleukemic K562 cells demonstrated that almost all tested isoxazole derivatives had significant antiproliferative and pro-apoptotic effects, inducing both early and late stages of apoptosis. nih.gov In some cases, this pro-apoptotic activity was observed in over 50% of the cells, with specific derivatives showing high levels of apoptotic effect at nanomolar to micromolar concentrations. nih.gov The induction of apoptosis is a key strategy in cancer therapy, and the ability of these compounds to trigger this process makes them valuable candidates for further investigation. mdpi.com

In addition to inducing apoptosis, isoxazole compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.govresearchgate.net Certain pyrazole/isoxazole linked arylcinnamide conjugates were found to arrest cells in the G2/M phase of the cell cycle. nih.gov This disruption of the normal cell cycle can lead to the inhibition of tumor growth. researchgate.net For example, some indole-isoxazole hybrids have been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines like HCT-116 and MCF-7. taylorandfrancis.com The upregulation of cell populations in the pre-G1 phase, coupled with G2-M phase arrest, is considered strong evidence of apoptosis induction. taylorandfrancis.com

The table below summarizes the effects of selected isoxazole derivatives on apoptosis and cell cycle arrest in different cancer cell lines.

| Compound Type | Cell Line | Effect | Reference |

| 3,4-isoxazolediamides and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | K562 (human erythroleukemic) | Induction of early and late apoptosis | nih.gov |

| Isoxazole derivatives 4, 8, 11 | K562 (human erythroleukemic) | High levels of apoptotic effect (80.10% to 90.60%) | nih.gov |

| Pyrazole/isoxazole linked arylcinnamide conjugates (15a, 15b, 15e) | HeLa | Cell cycle arrest in G2/M phase | nih.gov |

| Indole-isoxazole hybrids (1, 11) | HCT-116, MCF-7 | Cell cycle arrest at G2/M phase and induction of apoptosis | taylorandfrancis.com |

Inhibition of Tubulin Polymerization

Another important anticancer mechanism of action for certain isoxazole derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and are crucial for cell division during mitosis. researchgate.net The disruption of microtubule dynamics can lead to cell cycle arrest and ultimately, cell death, making tubulin an attractive target for cancer chemotherapy. researchgate.net

A series of pyrazole/isoxazole linked arylcinnamide conjugates have been synthesized and identified as inhibitors of tubulin polymerization. nih.gov These compounds were shown to exhibit considerable cytotoxic effects against various human cancer cell lines, including HeLa, DU-145, A549, and MDA-MB231. nih.gov Detailed biological studies on the most promising of these compounds revealed that they arrested cells in the G2/M phase of the cell cycle and significantly inhibited tubulin polymerization. nih.gov

Mechanistic studies have confirmed that some isoxazole-based compounds act as tubulin stabilizers, increasing the rate of tubulin polymerization and leading to mitotic arrest. nih.gov The effect on the microtubular cytoskeletal system has been investigated through tubulin polymerization assays, immunofluorescence, and molecular docking studies. nih.gov These investigations have provided insights into how these compounds interact with tubulin to disrupt its function. researchgate.net

The table below presents data on the tubulin polymerization inhibition by selected isoxazole derivatives.

| Compound Class | Cancer Cell Line | Biological Effect | IC50 for Cytotoxicity | Reference |

| Pyrazole/isoxazole linked arylcinnamides | HeLa | G2/M cell cycle arrest, Inhibition of tubulin polymerization | 0.4 - 2.7 µM | nih.gov |

| Isoxazole-based compounds | Prostate and cervix cancer cell lines | Tubulin stabilization, Mitotic arrest | ~5 µM (GI50) | nih.gov |

Antimicrobial Mechanisms of Action

Isoxazole and its derivatives are recognized for their broad spectrum of biological activities, including significant antimicrobial properties against a range of microorganisms such as bacteria and fungi. researchgate.netresearchgate.netnih.gov The isoxazole ring is a key structural feature in several clinically used drugs and serves as a valuable scaffold for the development of new antimicrobial agents. ijrrjournal.comrsc.orgnveo.org

The antimicrobial action of isoxazole derivatives can be categorized as either bactericidal, where they directly kill the bacteria, or bacteriostatic, where they inhibit bacterial growth. ijrrjournal.com The bacteriostatic mechanism often involves the inhibition of essential cellular processes like protein synthesis or metabolic pathways. ijrrjournal.com The versatility of the isoxazole ring allows for chemical modifications that can enhance antimicrobial potency and spectrum of activity. nih.govnveo.org For example, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been shown to increase its antimicrobial activity. nih.gov

Interference with Microbial Metabolic Pathways

One of the key antimicrobial mechanisms of isoxazole derivatives is their ability to interfere with the metabolic pathways of microorganisms. researchgate.netijrrjournal.com By disrupting these essential pathways, these compounds can inhibit the growth and proliferation of bacteria and fungi. ijrrjournal.com Bacteriostatic agents, a class to which some isoxazole derivatives belong, function by halting protein synthesis or interfering with metabolic processes within the microbial cell. ijrrjournal.com

The specific metabolic pathways targeted by isoxazole compounds can vary depending on the derivative's structure and the microorganism. researchgate.net The development of new sulfones and sulfides from benzisoxazolylimidazo[2,1-b] espublisher.comnih.govnih.gov thiadiazoles, for example, has been explored to enhance potency by potentially disrupting microbial metabolic pathways. researchgate.net The ability of these compounds to act as effective drug agents is often linked to their capacity to disrupt these fundamental life-sustaining processes in pathogens. researchgate.net

Anti-Inflammatory Mechanisms

Isoxazole derivatives constitute a major class of compounds with potent anti-inflammatory properties. nih.govmdpi.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. nih.govscholarsresearchlibrary.com The anti-inflammatory effects of isoxazole compounds have been demonstrated in numerous preclinical models. nih.govscholarsresearchlibrary.com

The mechanisms underlying these anti-inflammatory effects are diverse and include the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comfrontiersin.org The overproduction of prostaglandins (B1171923) and leukotrienes, which are products of the COX and LOX pathways respectively, contributes to inflammation and can also support tumor growth. mdpi.com By inhibiting these enzymes, isoxazole derivatives can reduce the production of these pro-inflammatory mediators. mdpi.comnih.gov

Inhibition of Pro-Inflammatory Mediator Production

A primary mechanism by which isoxazole derivatives exert their anti-inflammatory effects is through the inhibition of the production of pro-inflammatory mediators. mdpi.com These mediators, which include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as prostaglandins and leukotrienes, play a central role in orchestrating the inflammatory response. nih.govmdpi.com

Several studies have highlighted the ability of specific isoxazole derivatives to significantly inhibit the production of these molecules. For instance, certain indolyl–isoxazolidines have been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in macrophage cells. nih.govmdpi.com Another compound, VGX-1027, reduced the production of pro-inflammatory mediators such as TNF-α and IL-1β in animal models of autoimmune disease. nih.gov

Furthermore, isoxazole derivatives have been investigated as inhibitors of COX and LOX enzymes. mdpi.comrsc.org For example, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole exhibited significant inhibitory activity against LOX and COX-2. mdpi.com Similarly, 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors. mdpi.com The active metabolite of Leflunomide (B1674699), A771726, has been shown to suppress the production of proinflammatory cytokines and inhibit both COX-1 and COX-2 activity. mdpi.com

The table below summarizes the inhibitory effects of various isoxazole derivatives on pro-inflammatory mediators.

| Compound/Derivative Class | Mediator/Enzyme Inhibited | Model System | Reference |

| Indolyl–isoxazolidines (e.g., 9a) | TNF-α, IL-6 | Macrophage THP-1 cells | nih.govmdpi.com |

| (S,R)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid (VGX-1027) | TNF-α, IL-1β, MIF | NOD mice (model of type 1 diabetes) | nih.gov |

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b) | Lipooxygenase (LOX), COX-2 | In vitro assays | mdpi.com |

| 4,5-diarylisoxazol-3-carboxylic acids | Leukotriene synthesis | In vitro assays | mdpi.comnih.gov |

| A771726 (active metabolite of Leflunomide) | Proinflammatory cytokines, COX-1, COX-2 | Whole blood human cell culture | mdpi.com |

| 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) | TNF-α | Human whole blood culture | nih.gov |

Central Nervous System (CNS) Activity and Interaction with Neurotransmitter Systems

The isoxazole ring is a key feature in several centrally acting drugs, demonstrating its ability to interact with various neurotransmitter systems. nih.gov The structural similarity of some derivatives to endogenous ligands allows them to modulate neuronal receptors and enzymes. nih.gov

Interaction with Glutamate (B1630785) Receptors: Certain isoxazole derivatives are structurally analogous to the excitatory neurotransmitter glutamate. researchgate.net A prime example is AMPA ((S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl) propionic acid), a specific agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors. nih.govresearchgate.net This interaction highlights the scaffold's potential in designing agents for neurological disorders where glutamate signaling is implicated. benthamscience.com

Enzyme Inhibition: The antidepressant isocarboxazid, which contains an isoxazole ring, functions as a monoamine oxidase (MAO) inhibitor. researchgate.netbenthamscience.com By inhibiting MAO, it increases the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain.

Receptor Antagonism: The atypical antipsychotic drug Risperidone (B510) features a benzisoxazole moiety and exhibits a broad receptor binding profile. nih.govijbio.com Its mechanism involves potent antagonism of dopamine (B1211576) D2 and serotonin 5-HT2A receptors, which is central to its antipsychotic effects. ijbio.comnih.gov

Anticonvulsant Activity: Zonisamide (B549257) is an established antiepileptic drug built upon an isoxazole scaffold. researchgate.netbenthamscience.comnih.gov Its mechanism is multifactorial, involving the blockade of voltage-gated sodium channels and T-type calcium channels, which stabilizes neuronal membranes and prevents seizure propagation.

Antituberculosis Activity Mechanisms

Mycolic acids are essential, unique lipid components of the mycobacterial cell wall, making their biosynthesis pathway an attractive target for antitubercular drugs. researchgate.netnih.gov Several isoxazole-based compounds have been developed to specifically inhibit this pathway.